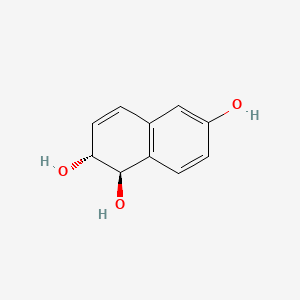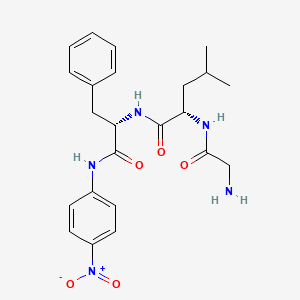
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic peptide compound It is composed of glycyl, leucyl, and phenylalaninamide residues, with a nitrophenyl group attached to the phenylalaninamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for further coupling. Common deprotecting agents include TFA (trifluoroacetic acid).
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry, ensure the purity and identity of the synthesized peptide.
化学反应分析
Types of Reactions
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) are common.
Substitution: Nucleophiles like amines or thiols can react with the nitrophenyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the peptide.
Reduction: Amino derivatives of the peptide.
Substitution: Various substituted peptides depending on the nucleophile used.
科学研究应用
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential interactions with biological molecules and enzymes.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery vehicle.
Industry: Utilized in the development of new materials and as a standard in analytical techniques.
作用机制
The mechanism of action of Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets. The nitrophenyl group can act as a reactive site for binding or modification by enzymes or other proteins. The peptide backbone allows for specific interactions with biological molecules, potentially influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
Glycyl-L-leucyl-L-phenylalaninamide: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
Glycyl-L-leucyl-N-(2-nitrophenyl)-L-phenylalaninamide: Similar structure but with the nitrophenyl group in a different position, affecting its reactivity and interactions.
Glycyl-L-leucyl-N-(4-chlorophenyl)-L-phenylalaninamide: Contains a chlorophenyl group instead of a nitrophenyl group, leading to different chemical properties and applications.
Uniqueness
Glycyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to the presence of the nitrophenyl group, which imparts specific reactivity and potential for diverse applications in research and industry. Its structure allows for targeted interactions and modifications, making it a valuable compound for various scientific studies.
属性
CAS 编号 |
74589-09-6 |
|---|---|
分子式 |
C23H29N5O5 |
分子量 |
455.5 g/mol |
IUPAC 名称 |
(2S)-2-[(2-aminoacetyl)amino]-4-methyl-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C23H29N5O5/c1-15(2)12-19(26-21(29)14-24)23(31)27-20(13-16-6-4-3-5-7-16)22(30)25-17-8-10-18(11-9-17)28(32)33/h3-11,15,19-20H,12-14,24H2,1-2H3,(H,25,30)(H,26,29)(H,27,31)/t19-,20-/m0/s1 |
InChI 键 |
OLPLTOHPKOKRGA-PMACEKPBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
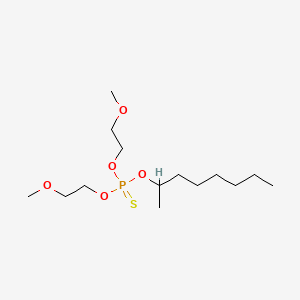

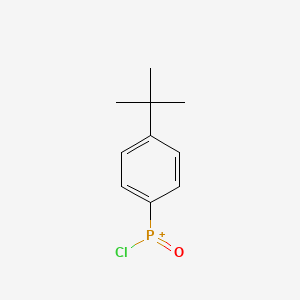
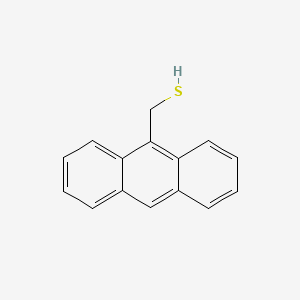
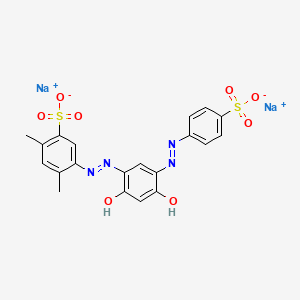
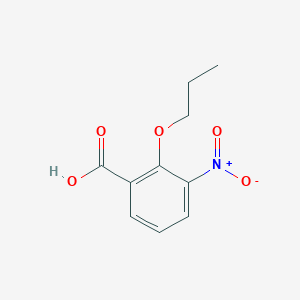
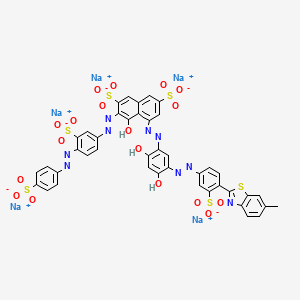
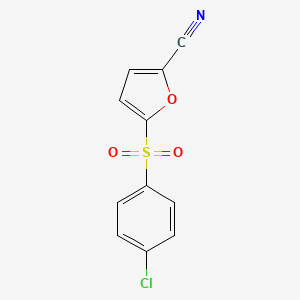
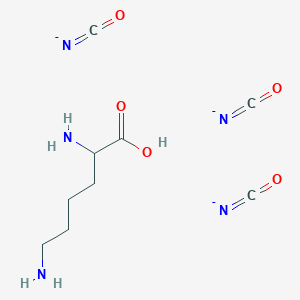
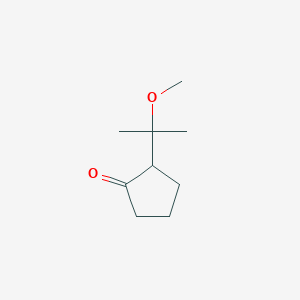
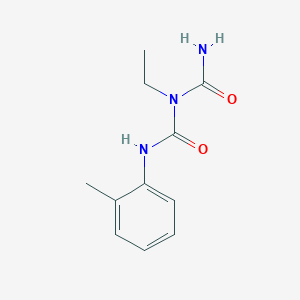
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
